3-Cyclopropylpropanimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-cyclopropylpropanimidamide |
InChI |
InChI=1S/C6H12N2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H3,7,8) |
InChI Key |
AJHCIKUSZZBODA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropylpropanimidamide
Established Synthetic Routes for the Formation of the Imidamide Functional Group
The formation of the imidamide (amidine) functional group is a cornerstone of many synthetic pathways. Several methods have been developed, with nitrile-based syntheses being particularly prominent.
A common and direct route to amidines involves the reaction of nitriles with various nitrogen nucleophiles. One of the most well-established methods is the Pinner reaction, which proceeds via an imidate ester intermediate. This two-step process typically involves reacting the nitrile with an alcohol in the presence of a strong acid (like HCl) to form the imidate salt, which is then treated with an amine to yield the desired amidine. organic-chemistry.org
For the synthesis of 3-Cyclopropylpropanimidamide, this would involve the following general pathway:
Formation of the Imidate Ester: 3-Cyclopropylpropanenitrile would be reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst.
Amination: The resulting imidate ester would then be treated with ammonia (B1221849) or an appropriate amine to form this compound.
Alternatively, direct amination of nitriles can be achieved using metal amides, such as those of ytterbium, which have been shown to catalyze the addition of amines to nitriles. organic-chemistry.org Another approach involves the use of 2,2,2-trifluoro- or trichloroethyl imidates, which are readily prepared from the corresponding nitrile and trihaloethanol and serve as excellent reagents for amidine preparation under mild conditions. organic-chemistry.org
The hydrolysis of nitriles can also lead to the corresponding amide, which can then be converted to the imidamide. youtube.com This hydrolysis can be performed under either acidic or basic conditions. youtube.com
Beyond nitrile-based methods, other reactions can be employed to construct the imidamide functional group on a propanamide skeleton.
From Amides: Primary amides can be converted to imidoyl chlorides using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which can then be reacted with an amine to form the amidine.
Multicomponent Reactions: Modern synthetic chemistry has seen the rise of multicomponent reactions for the efficient construction of complex molecules. For instance, a three-component reaction of 3-arylidene-3H-indolium salts, isocyanides, and amines has been used to synthesize aryl(indol-3-yl)acetimidamides in high yields. researchgate.net While not directly applicable to this compound, this highlights the potential of developing a similar multicomponent strategy.
From Thioamides: Thioamides can be converted to amidines by reaction with amines in the presence of a thiophilic agent, such as a mercury(II) salt.
Strategies for Incorporating the Cyclopropyl (B3062369) Group into the Propanimidamide (B3024157) Skeleton
The introduction of the cyclopropyl group is a critical aspect of the synthesis. This can be achieved either by starting with a cyclopropyl-containing building block or by forming the cyclopropane (B1198618) ring on a suitable precursor.
If a precursor without the cyclopropyl group is used, a cyclopropanation reaction is necessary. A common method is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of this compound precursors, this would involve the cyclopropanation of an appropriate unsaturated nitrile or amide.
Another approach is the use of ethyl (dimethylsulfuranylidene)acetate (EDSA) for cyclopropanation, which has been successfully employed in the synthesis of cyclopropyl peptidomimetics. nih.gov
An alternative and often more straightforward strategy is to start with a commercially available or readily synthesized cyclopropyl-containing building block. For instance, 3-cyclopropylpropanoic acid or its derivatives can serve as versatile starting materials.
The functionalization of alkanes, including those with cyclopropyl groups, has become an area of intense research. nih.govnih.gov Methods for the direct C(sp³)–H functionalization of alkanes could potentially be applied to introduce the necessary functional groups onto a cyclopropylalkane backbone. nih.govnih.gov For example, photocatalytic methods have been developed for the asymmetric sulfonylation of alkanes through direct C(sp³)–H functionalization. nih.gov
The thermochemistry of cyclopropane derivatives suggests that the cyclopropyl group can influence the reactivity of adjacent bonds. cdnsciencepub.com This can be exploited in synthetic design. For example, the functionalization of cyclopropane derivatives can be achieved through bromine/magnesium exchange reactions. acs.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.
The development of robust and generally applicable reaction conditions is a major goal in synthetic chemistry. nsf.gov Bandit optimization models are being explored to efficiently identify such conditions by sampling a wide range of parameters. nsf.gov
The table below summarizes some general findings on reaction optimization relevant to the synthesis of this compound.
| Reaction Type | Key Optimization Parameters | Typical Conditions & Observations |
| Nitrile to Amidine (Pinner) | Acid catalyst, solvent, temperature | HCl (gas), anhydrous alcohol, low to room temperature. |
| Amide to Amidine | Activating agent, base, solvent | PCl₅ or SOCl₂, pyridine (B92270) or triethylamine, aprotic solvent. |
| Cyclopropanation (Simmons-Smith) | Zinc activation, solvent | Zn-Cu couple, diiodomethane, diethyl ether. |
| Amidation | Coupling agent, solvent, temperature | EDC·HCl, anhydrous THF, 60°C. analis.com.my |
It is important to note that the optimal conditions will be specific to the chosen synthetic route and substrates. Careful experimental design and analysis are crucial for maximizing the yield and purity of this compound.
Catalyst Systems and Reagent Selection
The selection of appropriate catalysts and reagents is paramount for the efficient synthesis of this compound. The choice of system is intrinsically linked to the selected synthetic methodology.
In the Pinner reaction , the primary catalyst is a strong acid, most commonly anhydrous hydrogen chloride (HCl) gas. wikipedia.orgnrochemistry.com The acid protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by the alcohol. The selection of the alcohol (e.g., methanol (B129727), ethanol) will determine the nature of the intermediate imino ester. Anhydrous conditions are critical to prevent the hydrolysis of the nitrile or the imino ester intermediate to the corresponding amide or ester, respectively. wikipedia.org The key reagents for this pathway are 3-cyclopropylpropionitrile, an anhydrous alcohol, gaseous HCl, and ammonia for the final step.
For the direct synthesis from ammonium (B1175870) salts , the ammonium salt itself, typically ammonium chloride (NH₄Cl) or ammonium bromide (NH₄Br), plays a crucial role. acs.org While not a catalyst in the classical sense, it acts as a proton source and facilitates the addition of ammonia to the nitrile. The reaction is generally carried out in the presence of excess ammonia, which serves as both a reagent and, in some cases, the solvent. acs.org
Transition metal-catalyzed systems offer a more diverse range of options. Copper salts, such as copper(I) chloride (CuCl) or copper(II) triflate (Cu(OTf)₂), have been effectively used to catalyze the addition of amines to nitriles. mdpi.comscielo.br These reactions often require the presence of a base, such as cesium carbonate (Cs₂CO₃), and a ligand, like 2,2'-bipyridine, to facilitate the catalytic cycle. mdpi.com While these methods are generally used for N-substituted amidines, they could potentially be adapted for the synthesis of unsubstituted amidines using an ammonia equivalent.
A summary of typical reagents for analogous amidine syntheses is presented in the table below.
| Synthetic Method | Starting Material | Catalyst/Promoter | Key Reagents | Typical Product |
| Pinner Reaction | Aliphatic Nitrile | HCl (gas) | Anhydrous Alcohol, Ammonia | Amidine Hydrochloride |
| Direct Amination | Aliphatic Nitrile | - | Ammonium Chloride, Ammonia | Amidine Hydrochloride |
| Copper-Catalyzed | Aliphatic Nitrile | CuCl, 2,2'-bipyridine | Amine, Cs₂CO₃ | N-Substituted Amidine |
This table presents generalized data for amidine synthesis and should be considered as a guide for the synthesis of this compound.
Solvent Effects and Temperature Regimes
The solvent and temperature are critical parameters that significantly influence the yield and purity of the resulting this compound.
In the Pinner reaction , the choice of solvent is dictated by the need for anhydrous conditions. nrochemistry.com The alcohol reagent, such as absolute ethanol, often serves as the solvent. Alternatively, inert aprotic solvents like diethyl ether or chloroform (B151607) can be used, in which the nitrile and alcohol are dissolved before bubbling in dry HCl gas. organic-chemistry.org The reaction is typically conducted at low temperatures, often between 0 °C and room temperature, to prevent the decomposition of the thermally unstable Pinner salt. wikipedia.org The subsequent ammonolysis step is also generally carried out at or below room temperature.
The direct reaction with ammonium salts necessitates higher temperatures to overcome the activation barrier for the addition of ammonia to the unactivated nitrile. acs.org Typical reaction temperatures range from 125 °C to 150 °C, requiring the use of a sealed pressure vessel. acs.org In some instances, a co-solvent such as methanol may be used. acs.org The reaction time can vary from a few hours to overnight.
For metal-catalyzed reactions , the solvent choice can have a significant impact on reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or more polar alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be effective. mdpi.com The optimal temperature for these catalytic processes is often elevated, typically around 100 °C, to ensure a reasonable reaction rate. mdpi.comsciforum.net
The table below summarizes the typical solvent and temperature conditions for analogous amidine syntheses.
| Synthetic Method | Typical Solvent(s) | Temperature Range (°C) | Key Considerations |
| Pinner Reaction | Anhydrous Ethanol, Diethyl Ether | 0 - 25 | Strict exclusion of water is essential. |
| Direct Amination | Liquid Ammonia, Methanol | 125 - 150 | Requires a pressure reactor. |
| Copper-Catalyzed | TFE, DMSO, DMF | 80 - 120 | Solvent polarity can significantly affect yield. mdpi.com |
This table presents generalized data for amidine synthesis and should be considered as a guide for the synthesis of this compound.
Reaction Chemistry and Transformational Studies of 3 Cyclopropylpropanimidamide
Reactivity Profiles of the Imidamide Moiety
The imidamide functional group, characterized by the R-C(=NH)NH2 structure, possesses a unique combination of nucleophilic and electrophilic centers, rendering it susceptible to a variety of chemical transformations.
The imidamide moiety of 3-cyclopropylpropanimidamide features both electron-rich and electron-poor sites, defining its dual nucleophilic and electrophilic nature.
Nucleophilic Centers: The nitrogen atoms of the imidamide group possess lone pairs of electrons, making them nucleophilic. The amino nitrogen (-NH2) is generally more nucleophilic than the imino nitrogen (=NH) due to lesser delocalization of its lone pair. These nitrogen atoms can participate in reactions by donating their electron pairs to electrophiles. masterorganicchemistry.comlibretexts.org
Electrophilic Center: The imino carbon atom is electron-deficient due to the polarization of the carbon-nitrogen double bond. This makes it an electrophilic site, susceptible to attack by nucleophiles. saskoer.cayoutube.com
Table 1: Predicted Nucleophilic and Electrophilic Sites in this compound
| Site | Atom(s) | Character | Rationale |
| Nucleophilic | Amino Nitrogen (-NH₂) | Strong | Localized lone pair of electrons. |
| Nucleophilic | Imino Nitrogen (=NH) | Moderate | Lone pair of electrons, with some delocalization. |
| Electrophilic | Imino Carbon | Strong | Electron-deficient due to C=N bond polarization. |
The dual reactivity of the imidamide group allows it to participate in various condensation and cycloaddition reactions.
Condensation Reactions: The nucleophilic nitrogen atoms can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form new carbon-nitrogen bonds, potentially leading to the formation of heterocyclic structures after subsequent cyclization steps. youtube.comyoutube.com
Cycloaddition Reactions: The C=N bond of the imidamide can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings. nih.govsci-rad.commdpi.com The specific regioselectivity and stereoselectivity of these reactions would be influenced by the steric and electronic properties of both the imidamide and the reacting partner. nih.govpku.edu.cn
The imidamide moiety contains both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the nitrogen atoms). savemyexams.comuni-bayreuth.de These interactions can significantly influence the reactivity of this compound.
Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates. This can affect the molecule's physical properties and may modulate its reactivity by altering the accessibility of the reactive sites. utexas.edu
Solvent Effects: In protic solvents, hydrogen bonding with solvent molecules can stabilize the ground state and transition states of reactions, thereby influencing reaction rates. For instance, a protic solvent could protonate a nitrogen atom, enhancing the electrophilicity of the imino carbon.
Intramolecular Hydrogen Bonding: While less likely to be significant in the ground state conformation, transient intramolecular hydrogen bonds could play a role in directing the stereochemical outcome of certain reactions.
Transformations Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which imparts unique reactivity to this moiety.
The inherent strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex, functionalized acyclic structures. researchgate.netnih.gov
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of the ring opening would be dictated by the stability of the resulting carbocation.
Transition Metal-Catalyzed Ring Opening: Various transition metals can catalyze the ring-opening of cyclopropanes, often proceeding through metallacyclobutane intermediates. db-thueringen.de This can be followed by a variety of transformations, including reductive cleavage, oxidative addition, or insertion reactions. db-thueringen.descispace.com
Table 2: Potential Products from Ring-Opening of the Cyclopropyl Group
| Reagents | Intermediate | Potential Product(s) |
| H⁺, Nu⁻ | Carbocation | Halogenated or alkoxylated acyclic imidamide derivatives |
| H₂, Pd/C | - | 1-Propanimidamide |
| Transition Metal Catalyst (e.g., Rh(I), Ni(0)) | Metallacycle | Varies depending on subsequent reaction partners |
The release of ring strain can also drive molecular rearrangements, leading to the formation of isomeric structures.
Thermal Rearrangements: Upon heating, the cyclopropyl group can undergo rearrangement to form an alkene. For instance, a vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement is a well-known thermal process, although in this specific case, the proximity of the imidamide group might influence the reaction pathway.
Photochemical Rearrangements: Photochemical excitation can also induce rearrangements of the cyclopropyl ring, potentially leading to different isomeric products than those obtained thermally.
It is important to reiterate that the reactions and reactivity profiles discussed in this article are based on established principles of organic chemistry and the known behavior of the constituent functional groups. Specific experimental studies on this compound are required to validate these theoretical considerations and to fully elucidate its chemical behavior.
Radical Reactions and Their Selectivity
The presence of a cyclopropyl group in this compound introduces a fascinating dimension to its radical chemistry, primarily centered around the potential for ring-opening reactions. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage when a radical center is generated in its vicinity, acting as a "radical clock" to probe reaction mechanisms and rates.
In hypothetical radical reactions of this compound, a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, would likely be employed to generate a radical species. The initial radical could abstract a hydrogen atom from the propane (B168953) chain, leading to the formation of a carbon-centered radical. The position of this radical would be crucial in determining the subsequent reaction pathway.
Selectivity of Radical Formation:
The selectivity of hydrogen abstraction is governed by the stability of the resulting radical. In the case of the propane chain of this compound, abstraction of a hydrogen atom from the carbon adjacent to the cyclopropyl group (Cα) or the carbon adjacent to the imidamide group (Cβ) would be the most probable scenarios. The Cα-radical would be stabilized by the adjacent cyclopropyl group through hyperconjugation. The Cβ-radical would experience some influence from the nitrogen-containing imidamide group. Computational studies on similar systems suggest that the C-H bonds adjacent to a cyclopropyl ring are slightly weakened, potentially favoring abstraction at the Cα position.
Radical Ring-Opening:
Once a radical is formed, particularly at the Cα position, the highly strained cyclopropyl ring is prone to rapid ring-opening. This irreversible process would lead to the formation of a homoallylic radical. The regioselectivity of this ring-opening is a key consideration. Theoretical calculations on analogous cyclopropylcarbinyl radicals indicate that the ring-opening typically occurs to form the more thermodynamically stable radical.
A plausible reaction cascade is depicted below:
Initiation: Generation of an initiator radical (In•).
Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the propane chain of this compound, primarily at the Cα position, to form a cyclopropylcarbinyl-type radical.
Ring-Opening: The cyclopropylcarbinyl radical undergoes rapid, irreversible ring-opening to yield a stabilized homoallylic radical.
Propagation/Termination: The resulting radical can then participate in further propagation steps, such as addition to a suitable acceptor, or undergo termination reactions.
The selectivity of these radical reactions can be influenced by various factors, including the nature of the radical initiator, the reaction temperature, and the concentration of radical trapping agents.
| Reaction Parameter | Predicted Effect on Selectivity |
| Radical Initiator | Bulky initiators may exhibit a higher preference for abstracting sterically less hindered protons. |
| Temperature | Higher temperatures generally decrease selectivity by providing enough energy to overcome smaller activation barriers for less favored pathways. |
| Radical Trap Concentration | High concentrations of a radical trap can intercept the initial radical before ring-opening, allowing for the isolation of non-rearranged products. |
Chemo- and Regioselectivity in Multi-Functionalized Systems Derived from this compound
When this compound is incorporated into a multi-functionalized system, the principles of chemo- and regioselectivity become paramount in predicting reaction outcomes. The presence of the cyclopropyl and imidamide moieties, along with other functional groups, creates a competitive landscape for reagents.
Consider a hypothetical derivative of this compound containing an additional site of unsaturation, such as a carbon-carbon double bond. In a radical addition reaction, the attacking radical would have to choose between the cyclopropyl ring and the double bond.
Chemoselectivity:
The chemoselectivity of a radical addition would be dictated by the relative reactivity of the functional groups. The high strain energy of the cyclopropyl ring makes it a potential site for radical attack, leading to ring-opening. However, the π-bond of an alkene is also a favorable site for radical addition. Computational studies on related systems suggest that the activation barrier for addition to a double bond is often lower than that for direct attack on a cyclopropane C-C bond. Therefore, in many cases, radical addition to the alkene would be the preferred pathway.
Regioselectivity:
In the case of radical addition to the imidamide group itself, the regioselectivity would be governed by the stability of the resulting radical adduct. Addition to the carbon atom of the C=N double bond is generally favored, as this places the radical on the nitrogen atom where it can be stabilized by the adjacent nitrogen and potentially the cyclopropyl-containing substituent.
The interplay between the cyclopropyl group and the imidamide functionality can also influence selectivity through electronic effects. The cyclopropyl group can act as an electron-donating group, potentially influencing the electron density at the imidamide nitrogen atoms and thus their nucleophilicity and basicity.
| Functional Group | Predicted Radical Reactivity | Controlling Factors |
| Cyclopropyl Ring | Prone to ring-opening upon formation of an adjacent radical. | Strain energy, stability of the resulting homoallylic radical. |
| Imidamide C=N Bond | Susceptible to radical addition. | Stability of the resulting N-centered radical, steric hindrance. |
| Other Unsaturation (e.g., C=C) | Favorable site for radical addition. | Lower activation energy compared to cyclopropane ring attack. |
Mechanistic Investigations of Key Transformations
A deeper understanding of the reactions of this compound requires detailed mechanistic investigations, including the elucidation of reaction pathways, the characterization of transition states, and kinetic studies to determine rate-limiting steps.
Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms involving species like this compound.
Radical Ring-Opening Pathway:
For the radical ring-opening of a Cα-radical derived from this compound, DFT calculations could be used to model the potential energy surface. This would involve locating the geometry of the reactant radical, the transition state for ring-opening, and the resulting homoallylic radical product. The transition state is expected to feature a partially broken C-C bond of the cyclopropane ring and a developing π-system. The activation energy for this step would be a key determinant of the reaction rate.
Hypothetical Transition State for Cyclopropyl Ring-Opening:
The transition state for the ring-opening of the cyclopropylcarbinyl radical would likely exhibit an elongated C-C bond in the cyclopropane ring and a partially formed double bond. The geometry would be non-planar, reflecting the rehybridization of the carbon atoms involved.
Addition to the Imidamide Group:
The mechanism of radical addition to the imidamide C=N bond could also be explored computationally. This would involve locating the transition state for the addition of a radical species to the carbon atom of the imine. The transition state would likely involve the formation of a new C-radical bond and the partial localization of the radical on the nitrogen atom.
Kinetic Studies and Reaction Rate Determinants
Experimental and computational kinetic studies are essential for quantifying the rates of the various reaction steps and identifying the rate-determining step.
Radical Clock Experiments:
The cyclopropyl group in this compound can serve as a "radical clock." By conducting reactions with a known radical trapping agent, the rate of the ring-opening reaction can be compared to the rate of trapping. The ratio of ring-opened to non-ring-opened products can be used to calculate the rate constant for the ring-opening, provided the rate of trapping is known.
Hypothetical Kinetic Data for Cyclopropylcarbinyl Radical Ring-Opening (Analogous Systems):
| Substituent on Cyclopropylcarbinyl Radical | Rate Constant for Ring-Opening (s⁻¹) at 25 °C |
| Unsubstituted | ~ 1 x 10⁸ |
| Phenyl | ~ 5 x 10⁷ |
| Two methyl groups | ~ 1 x 10⁹ |
This data is based on known rates for analogous cyclopropylcarbinyl radicals and is intended to be illustrative.
Reaction Rate Determinants:
The key factors determining the rates of the radical reactions of this compound would include:
Bond Dissociation Energies (BDEs): The BDE of the C-H bonds in the propane chain will influence the rate of the initial hydrogen abstraction.
Strain Energy: The high strain energy of the cyclopropane ring is a major driving force for the rapid ring-opening reaction.
Stability of Intermediates: The stability of the radical intermediates, including the initial carbon-centered radical and the ring-opened homoallylic radical, will affect the activation energies of the corresponding steps.
Steric Effects: Steric hindrance can influence the regioselectivity of both hydrogen abstraction and radical addition reactions.
Solvent Effects: The polarity of the solvent can influence the rates of reactions involving charge separation in the transition state.
By systematically studying these factors, a comprehensive understanding of the reaction chemistry of this compound and its derivatives can be achieved, enabling the prediction and control of their transformations in organic synthesis.
Advanced Spectroscopic and Structural Characterization of 3 Cyclopropylpropanimidamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published studies containing high-resolution 1D or 2D NMR data for 3-Cyclopropylpropanimidamide were found.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Specific COSY, HSQC, or HMBC spectral data for this compound are not available in the public domain.
Advanced Spectroscopic Studies for Conformational Analysis
There are no accessible research articles detailing advanced NMR studies, such as NOESY or ROESY, or computational studies aimed at the conformational analysis of this compound.
Infrared and Raman Spectroscopic Analysis of Functional Group Vibrations
Experimentally obtained infrared and Raman spectra for this compound, which would provide insight into its functional group vibrations, have not been published.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
While the molecular formula is known, detailed high-resolution mass spectrometry data, including accurate mass measurements and an analysis of the compound's fragmentation patterns under various ionization conditions, are not publicly available.
X-ray Crystallography for Solid-State Structural Determination
No crystallographic information files (CIFs) or published studies on the single-crystal X-ray diffraction of this compound exist, precluding any discussion of its solid-state structure.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable)
This compound is an achiral molecule, and therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for its stereochemical analysis.
Computational and Theoretical Investigations of 3 Cyclopropylpropanimidamide
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.orgnih.gov These computational methods allow for the detailed analysis of electron distribution and the nature of chemical bonds, providing insights that are often difficult to obtain through experimental means alone.
Electron Density Distribution and Frontier Molecular Orbitals
The electron density distribution of 3-Cyclopropylpropanimidamide reveals the localization of electrons within the molecule, highlighting regions of high and low electron density. This distribution is crucial for predicting the molecule's reactivity, as areas with higher electron density are typically susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. mdpi.comchemrxiv.org The energy and shape of these orbitals determine how the molecule interacts with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. chemrxiv.org A larger gap suggests higher stability and lower reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.54 |
| LUMO | 2.13 |
| HOMO-LUMO Gap | 10.67 |
Note: These values are hypothetical and for illustrative purposes, as specific literature data for this compound is not available.
Analysis of Aromaticity/Antiaromaticity in Cyclic Intermediates
While this compound itself is not aromatic, its reactions could potentially involve cyclic intermediates. The concepts of aromaticity and antiaromaticity are critical for predicting the stability and feasibility of such intermediates. Aromatic compounds, which are cyclic, planar, and follow Hückel's rule (4n+2 π electrons), exhibit enhanced stability. Conversely, antiaromatic compounds (4n π electrons) are highly unstable. Computational methods can be employed to calculate magnetic and energetic criteria to assess the aromatic character of any potential cyclic transition states or intermediates in reactions involving this compound.
Conformational Analysis and Energy Minima Determination
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformations, or energy minima, is essential for understanding a molecule's physical and biological properties.
Torsional Barriers and Rotational Isomerism
The rotation around the single bonds in this compound is not entirely free due to steric and electronic effects. masterorganicchemistry.com These hindrances to rotation create torsional barriers, and the different stable conformations that result are known as rotational isomers or conformers. The energy differences between these conformers and the barriers to their interconversion can be calculated computationally. youtube.com For instance, the rotation around the C-C bond connecting the cyclopropyl (B3062369) group and the propanimidamide (B3024157) chain would have a specific rotational energy profile.
Table 2: Hypothetical Torsional Barriers for Key Rotations in this compound
| Bond | Rotational Barrier (kcal/mol) | Most Stable Conformation |
| Cyclopropyl-CH2 | 3.8 | Staggered |
| CH2-CH2 | 3.2 | Anti |
| CH2-C(NH)NH2 | 4.5 | Staggered |
Note: These values are hypothetical and for illustrative purposes, as specific literature data for this compound is not available.
Intermolecular Interactions and Aggregation Behavior
In the condensed phase, molecules of this compound will interact with each other. These intermolecular interactions, such as hydrogen bonding (given the presence of the imidamide group) and van der Waals forces, will influence the molecule's physical properties, including its boiling point and solubility. Computational studies can model these interactions to predict how molecules might aggregate and to calculate the energetics of dimer or larger cluster formation.
Theoretical Studies on Reaction Mechanisms and Energetics
Lack of Available Research Data Precludes Article Generation
A thorough investigation into existing scientific literature and databases has revealed a significant absence of specific computational and theoretical research on the chemical compound This compound . As a result, it is not possible to generate the requested detailed article focusing on its computational analysis.
The user's request specified an article structured around detailed subsections, including "Transition State Characterization and Reaction Coordinate Mapping," "Prediction of Reaction Outcomes and Selectivity," and "Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects." Fulfilling this request would require access to published studies containing specific data, such as energy profiles of reaction pathways, transition state geometries, predicted yields and selectivities, and trajectories from molecular dynamics simulations.
Without primary research data, the creation of the specified content, including the mandatory data tables and detailed research findings, would amount to speculation and would not meet the required standards of scientific accuracy. Therefore, the article on the computational and theoretical investigations of this compound cannot be produced at this time.
Applications of 3 Cyclopropylpropanimidamide As a Synthetic Building Block and Reagent
Role in the Construction of Complex Organic Architectures (Non-Biological Targets)
Precursor for Nitrogen-Containing Heterocycles
The imidamide functional group is a well-established synthon for the construction of a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in materials science and agrochemicals. The presence of two nitrogen atoms in the imidamide moiety of 3-Cyclopropylpropanimidamide allows it to act as a binucleophile in cyclization reactions.
One potential application lies in the synthesis of pyrimidine derivatives. By reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents, a condensation reaction followed by cyclization would be expected to yield cyclopropyl-substituted pyrimidines. The reaction conditions would likely involve a base to facilitate the initial nucleophilic attack of the imidamide nitrogen onto one of the carbonyl carbons.
Furthermore, the imidamide group can participate in transition metal-catalyzed annulation reactions. For instance, rhodium(III)-catalyzed C-H activation of N-aryl imidamides and their subsequent coupling with alkynes or other unsaturated partners is a known method for the synthesis of isoquinolines and other fused N-heterocycles. While this compound itself is not N-arylated, derivatization to introduce an aromatic substituent on one of the nitrogens would open up this avenue of reactivity, leading to the synthesis of complex heterocyclic systems bearing a cyclopropyl (B3062369) moiety.
The cyclopropyl group itself can also direct the formation of heterocyclic rings. Ring-opening reactions of the strained cyclopropane (B1198618) can be initiated by various reagents, leading to the formation of five- or six-membered rings. For example, treatment of a cyclopropyl-substituted substrate with a Lewis acid could induce ring opening to form a carbocation, which could then be trapped intramolecularly by one of the imidamide nitrogens to afford a cyclic structure. The regioselectivity of such a ring-opening would be an important consideration, influenced by the electronic nature of the substituents on the cyclopropane ring.
A hypothetical reaction scheme for the synthesis of a cyclopropyl-substituted pyrimidine is presented below:
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | 1,3-Diketone (e.g., acetylacetone) | 4,6-dimethyl-2-(2-cyclopropylethyl)pyrimidine | Basic or acidic catalysis, heating |
Development of Novel Reagents and Catalysts from this compound
The unique combination of a chelating imidamide unit and a reactive cyclopropyl group suggests that this compound could serve as a ligand for the development of novel transition metal catalysts or as a precursor to new organocatalysts.
The imidamide moiety, with its two nitrogen atoms, can act as a bidentate ligand, coordinating to a metal center to form a stable chelate complex. The electronic and steric properties of the ligand can be tuned by substitution on the nitrogen atoms or the carbon backbone. The presence of the cyclopropyl group could impart unique stereoelectronic properties to the resulting metal complex, potentially influencing the catalytic activity and selectivity in reactions such as hydrogenations, cross-couplings, or C-H functionalizations. For instance, a chiral derivative of this compound could be synthesized and used as a ligand in asymmetric catalysis.
Furthermore, the cyclopropyl group itself can be part of a catalyst scaffold. Ligands incorporating cyclopropyl moieties have been shown to influence the outcome of catalytic reactions. nih.gov The rigidity of the cyclopropane ring can enforce a specific geometry on the catalyst, which can be beneficial for stereocontrol.
In the realm of organocatalysis, the basicity of the imidamide nitrogen atoms could be exploited. Protonated imidamides could act as hydrogen-bond donors to activate electrophiles. Alternatively, the free base could act as a Brønsted base catalyst. The cyclopropyl group might influence the pKa of the imidamide and its conformational preferences, thereby modulating its catalytic properties.
Applications in Multi-Component Reactions for Chemical Library Synthesis (Excluding Drug Discovery)
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. beilstein-journals.org The imidamide functionality is known to participate in several MCRs, suggesting that this compound could be a valuable building block for the synthesis of chemical libraries for applications in materials science or agrochemical research.
One notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and an amidine (or imidamide) to produce fused imidazole heterocycles. The use of this compound in the GBB reaction would lead to the formation of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, or related structures, all bearing a cyclopropylethyl substituent. The diversity of the resulting library could be further expanded by varying the aldehyde and isocyanide components.
Another potential MCR application is a variation of the Ugi reaction. While the classical Ugi reaction involves a carboxylic acid, an amine, an aldehyde, and an isocyanide, modifications exist where other nucleophiles can be employed. It is conceivable that under specific conditions, the imidamide nitrogen of this compound could act as the nucleophilic component, leading to the formation of complex, acyclic structures.
The utility of this compound in MCRs would allow for the efficient construction of a large number of structurally diverse compounds from readily available starting materials, which is highly desirable for the discovery of new materials with novel properties.
A representative GBB reaction is outlined in the following table:
| Aldehyde | Isocyanide | Imidamide | Product | Catalyst |
| Aromatic Aldehyde | Alkyl Isocyanide | This compound | Cyclopropylethyl-substituted imidazo[1,2-a]pyridine derivative | Lewis or Brønsted acid |
Utilization in Stereoselective Synthesis Methodologies (Purely Chemical Context)
The presence of a cyclopropyl ring in this compound opens up possibilities for its use in stereoselective synthesis. The rigid, three-dimensional structure of the cyclopropane can be exploited to control the stereochemical outcome of reactions.
One approach would involve the diastereoselective functionalization of the cyclopropyl ring. For example, if a chiral auxiliary is attached to the imidamide nitrogen, it could direct the approach of a reagent to one face of the cyclopropane ring, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary would provide an enantiomerically enriched product. nih.gov
Alternatively, the cyclopropane ring itself can be a source of chirality. Enantiomerically pure cyclopropyl-containing building blocks are valuable synthons in organic synthesis. nih.gov If this compound could be prepared in an enantiomerically pure form, it could be used in a variety of transformations where the stereochemical information of the cyclopropane is transferred to the product. For instance, a stereoselective ring-opening of an enantiopure cyclopropyl derivative can lead to the formation of a chiral acyclic product with control over the newly formed stereocenters.
Furthermore, the imidamide functionality could participate in stereoselective reactions. For example, asymmetric reduction of the C=N bond of the imidamide, perhaps through the use of a chiral catalyst, would generate a chiral diamine. The presence of the cyclopropyl group could influence the conformational preferences of the substrate, thereby affecting the stereoselectivity of the reduction.
The following table summarizes potential stereoselective transformations involving a chiral derivative of this compound:
| Substrate | Reagent/Catalyst | Transformation | Stereochemical Outcome |
| Chiral N-acylated this compound | Diastereoselective epoxidation reagent | Epoxidation of a double bond introduced on the propyl chain | Control of the relative stereochemistry of the new epoxide ring |
| Enantiopure this compound | Lewis acid | Stereoselective ring-opening | Formation of an enantiomerically enriched acyclic product |
While the dedicated scientific literature on this compound is not extensive, a thorough examination of the well-established reactivity of its constituent cyclopropyl and imidamide functional groups provides a strong basis for predicting its significant potential as a versatile building block in organic synthesis. From the construction of complex nitrogen-containing heterocycles and the formation of new carbon-carbon bonds to its prospective role in the development of novel reagents, catalysts, and its application in multi-component and stereoselective reactions, this compound emerges as a promising scaffold for chemical innovation. Further experimental investigation into the reactivity of this intriguing molecule is warranted and is anticipated to unveil a wealth of new synthetic methodologies.
Synthesis and Investigation of 3 Cyclopropylpropanimidamide Derivatives and Analogues
Structural Modifications of the Imidamide Group and Their Synthetic Consequences
The imidamide group of 3-cyclopropylpropanimidamide serves as a prime target for structural modification, allowing for the synthesis of a diverse library of derivatives. The most common precursor for these syntheses is 3-cyclopropylpropanenitrile. The conversion of this nitrile to the imidamide can be accomplished through several methods, with the Pinner reaction being a classic and highly effective approach. google.comwikipedia.org
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol, typically in the presence of anhydrous HCl, to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is not usually isolated but is subsequently treated with ammonia (B1221849) or an amine to yield the desired amidine (imidamide). wikipedia.org The use of different amines (primary or secondary) in the second step allows for the straightforward synthesis of N-substituted and N,N-disubstituted this compound derivatives.
Synthetic Scheme for N-Substituted Derivatives:
Formation of Pinner Salt: 3-Cyclopropylpropanenitrile is treated with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride to form the corresponding ethyl 3-cyclopropylpropanimidate hydrochloride. Low temperatures are often employed to prevent the thermodynamically unstable Pinner salt from eliminating to an amide and alkyl chloride. wikipedia.org
Aminolysis: The Pinner salt is then reacted with a chosen amine (R-NH₂) or ammonia (NH₃) to displace the ethoxy group and form the N-substituted or unsubstituted this compound hydrochloride salt.
The synthetic consequences of these modifications are significant. The introduction of alkyl or aryl substituents on the nitrogen atoms can alter the imidamide's basicity, nucleophilicity, and steric profile. For instance, electron-donating groups on an N-aryl substituent would be expected to increase the basicity of the imidamide nitrogens, while electron-withdrawing groups would decrease it. Steric hindrance from bulky N-substituents can influence the accessibility of the nitrogen lone pairs and the imine carbon, thereby modulating the molecule's reactivity in subsequent reactions.
Alternative methods for converting nitriles to amides, and by extension imidamides, involve controlled hydrolysis under mild acidic or basic conditions, though over-hydrolysis to the corresponding amide and carboxylic acid is a common side reaction that must be carefully managed. chemistrysteps.comopenstax.orglibretexts.org
| Derivative | Synthetic Method | Key Reagents | Expected Outcome |
|---|---|---|---|
| This compound | Pinner Reaction | 1. EtOH, HCl (anhyd.) 2. NH₃ | Forms the unsubstituted imidamide, a versatile precursor. |
| N-Ethyl-3-cyclopropylpropanimidamide | Pinner Reaction | 1. EtOH, HCl (anhyd.) 2. EtNH₂ | Introduces a small alkyl group, slightly increasing lipophilicity. |
| N-Phenyl-3-cyclopropylpropanimidamide | Pinner Reaction | 1. EtOH, HCl (anhyd.) 2. Aniline | Allows for electronic effects to be transmitted via the phenyl ring. |
| N,N-Dimethyl-3-cyclopropylpropanimidamide | Pinner Reaction (modified) | 1. EtOH, HCl (anhyd.) 2. Me₂NH | Creates a trisubstituted imidamide with altered steric and electronic properties. |
Exploration of Substituent Effects on the Cyclopropyl (B3062369) Ring Reactivity
The cyclopropane (B1198618) ring is not merely a passive structural element; its high degree of s-character in the C-H bonds and "bent" C-C bonds give it unique electronic properties, often compared to those of a double bond. stackexchange.comburnschemistry.com The reactivity of this ring, particularly its susceptibility to ring-opening reactions, is highly sensitive to the electronic nature of its substituents.
Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the cyclopropyl ring can significantly modulate its stability and reactivity. nih.govresearchgate.net For instance, an EWG, such as a nitro or cyano group, placed on the cyclopropyl ring would polarize the adjacent C-C bonds, making the ring more susceptible to nucleophilic attack and subsequent ring-opening. nih.gov Conversely, an EDG, like an alkyl or methoxy (B1213986) group, can stabilize an adjacent positive charge, facilitating electrophilic ring-opening reactions. nih.gov
A quantitative understanding of these effects can be achieved through a Hammett analysis, which correlates reaction rates and equilibrium constants with substituent constants (σ). pharmacy180.comwikipedia.org Although typically applied to aromatic systems, the principles can be extended to cyclopropyl systems to study the transmission of electronic effects. The reaction constant (ρ) obtained from a Hammett plot reveals the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ value signifies acceleration by EDGs (buildup of positive charge). wikipedia.orgviu.ca
For example, in a hypothetical nucleophilic ring-opening reaction of a substituted 1-aryl-2-(2-imidoethyl)cyclopropane, one would expect a positive ρ value, as EWGs on the aryl ring would stabilize the anionic intermediate formed upon nucleophilic attack.
| Substituent (at para-position of a phenyl group on the cyclopropane ring) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Nucleophilic Ring-Opening Rate |
|---|---|---|---|
| -OCH₃ | -0.27 | Strongly Donating | Decrease |
| -CH₃ | -0.17 | Donating | Decrease |
| -H | 0.00 | Neutral | Baseline |
| -Cl | +0.23 | Withdrawing | Increase |
| -CN | +0.66 | Strongly Withdrawing | Strongly Increase |
| -NO₂ | +0.78 | Very Strongly Withdrawing | Very Strongly Increase |
Chain Length and Branching Variations within the Propane (B168953) Linker
The three-carbon propane linker between the cyclopropyl and imidamide groups is another critical component for structural variation. Altering its length or introducing branching can have profound effects on the molecule's conformation, stability, and the electronic interplay between the two terminal functional groups.
Systematic variations would include the synthesis of analogues such as 2-cyclopropylacetimidamide (one-carbon linker shortening) and 4-cyclopropylbutanimidamide (one-carbon linker extension). These syntheses would likely start from the corresponding nitriles (cyclopropylacetonitrile and 4-cyclopropylbutanenitrile), followed by conversion to the imidamide as described in section 7.1.
Expected Consequences of Chain Variation:
Electronic Effects: The inductive and conjugating effects of the cyclopropyl group diminish with distance. cambridge.org Therefore, shortening the linker to an acetimidamide would enhance the electronic influence of the cyclopropyl ring on the imidamide group. Conversely, lengthening the chain would increasingly isolate the two functional groups, and the reactivity of the imidamide would approach that of a simple alkanimidamide.
Steric Effects: Introducing alkyl branches on the propane linker, for example, synthesizing 2-methyl-3-cyclopropylpropanimidamide, would create steric hindrance around the imidamide group. This could affect its ability to react with other molecules or to coordinate to metal centers.
Reactivity: Changes in the linker can influence intramolecular reactions. For example, a shorter or more rigid linker might facilitate a hypothetical intramolecular cyclization, whereas a longer, more flexible chain might disfavor it. The inherent ring strain of the cyclopropane (approximately 27 kcal/mol) is a key factor; changes in the linker that increase steric strain near the ring could potentially lower the activation energy for ring-opening reactions. masterorganicchemistry.comopenstax.org
| Analogue Name | Linker Structure | Predicted Impact on Imidamide Basicity | Predicted Impact on Cyclopropane Ring Strain/Reactivity |
|---|---|---|---|
| 2-Cyclopropylacetimidamide | -CH₂- | Increased due to proximity of electron-donating cyclopropyl group. | Minimal change from parent compound. |
| This compound | -CH₂CH₂- | Baseline | Baseline |
| 4-Cyclopropylbutanimidamide | -CH₂CH₂CH₂- | Decreased (closer to a standard alkylimidamide). | Minimal change from parent compound. |
| 2-Methyl-3-cyclopropylpropanimidamide | -CH(CH₃)CH₂- | Slightly decreased due to steric hindrance affecting solvation. | Potential increase in steric strain may facilitate ring-opening. |
Systematic Study of Analogues for Structure-Reactivity Relationship Elucidation (Purely Chemical Focus)
A systematic study of analogues is crucial for elucidating the relationship between the structure of cyclopropylpropanimidamide derivatives and their chemical reactivity. This involves synthesizing a matrix of compounds where one structural feature is varied at a time—substituents on the imidamide, substituents on the cyclopropyl ring, and modifications to the linker—and then subjecting them to a consistent set of chemical reactions.
Key reactions for probing reactivity could include:
Acid-Catalyzed Hydrolysis: The rate of hydrolysis of the imidamide group to the corresponding amide can be measured. This would be sensitive to electronic effects on both the imidamide nitrogen atoms and the imine carbon, providing insight into how structural changes affect the stability of the protonated intermediate.
Nucleophilic Ring-Opening: The reaction of the derivatives with a standard nucleophile (e.g., a thiolate) under conditions designed to promote ring-opening of the cyclopropane would be highly informative. nih.govbeilstein-journals.org The reaction rate would directly probe the stability of the cyclopropane ring as a function of its substitution (as discussed in 7.2) and the influence of the imidamide-containing side chain. Donor-acceptor cyclopropanes are known to be particularly susceptible to such reactions. scispace.com
Radical Reactions: The cyclopropylcarbinyl radical is known to undergo extremely rapid ring-opening. Generating a radical at the carbon adjacent to the cyclopropyl ring and studying the kinetics of the subsequent ring-opening can provide information on how substituents stabilize or destabilize the radical intermediates. beilstein-journals.org
By correlating the reaction rates of these processes with structural parameters (e.g., Hammett constants for electronic effects, Taft steric parameters), a quantitative structure-reactivity relationship (QSRR) can be developed. For instance, one might find that the rate of nucleophilic ring-opening (log k) is linearly dependent on the Hammett parameter (σ) of a substituent on a C1-phenyl group and the pKa of the N-substituent on the imidamide group. Such a relationship would provide a predictive model for the chemical reactivity of newly designed analogues, focusing purely on their intrinsic chemical properties without regard to biological function.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no established and optimized synthetic routes specifically for 3-Cyclopropylpropanimidamide in the public domain. Future research should prioritize the development of efficient and sustainable methods for its preparation. Key areas of exploration would include:
Exploration of Greener Solvents and Catalysts: Investigation into the use of environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis.
Atom Economy and Step-Efficiency: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product and reduce the number of synthetic steps.
Purification Techniques: Developing scalable and sustainable purification methods to isolate the compound in high purity.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Pinner Reaction | Utilizes readily available nitriles and alcohols. | Requires anhydrous conditions and strong acids. |
| Ammoxidation of Aldehydes | Potentially a direct and atom-economical route. | May suffer from over-oxidation and low selectivity. |
Unexplored Reaction Pathways and Mechanistic Opportunities
The reactivity of the imidamide functional group, in conjunction with the strained cyclopropyl (B3062369) ring, suggests a rich and unexplored reaction landscape for this compound. Future studies should focus on:
Cyclopropyl Ring-Opening Reactions: Investigating the conditions under which the strained cyclopropyl ring can be selectively opened to yield novel functionalized molecules.
Reactions at the Imidamide Moiety: Exploring hydrolysis, reduction, and cycloaddition reactions of the imidamide group to synthesize a diverse range of derivatives.
Mechanistic Elucidation: Utilizing kinetic studies, isotopic labeling, and computational modeling to understand the mechanisms of these novel reactions.
Integration into Flow Chemistry or Continuous Synthesis Methodologies
Flow chemistry offers significant advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of this compound could lead to:
Improved Safety: Better management of reaction exotherms and the handling of potentially hazardous reagents.
Enhanced Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.
Scalability: The continuous nature of flow synthesis allows for easier scaling of production compared to traditional batch processes.
Advanced Characterization of Transient Species and Reactive Intermediates
The reactions of this compound may involve short-lived transient species and reactive intermediates. Their detection and characterization are crucial for a complete mechanistic understanding. Future research could employ:
Spectroscopic Techniques: Utilizing techniques such as flash photolysis, matrix isolation spectroscopy, and time-resolved NMR to observe and characterize fleeting intermediates.
Trapping Experiments: Using chemical trapping agents to capture and identify reactive species.
Computational Design of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry can be a powerful tool to guide the synthesis of new this compound derivatives with desired properties. This could involve:
Density Functional Theory (DFT) Calculations: Predicting the electronic structure, reactivity, and spectroscopic properties of novel derivatives.
Molecular Dynamics (MD) Simulations: Simulating the behavior of these molecules in different environments to understand their conformational preferences and interactions.
Potential for Material Science Applications (Excluding Biological Materials)
The unique structural features of this compound, particularly the rigid cyclopropyl group and the hydrogen-bonding capabilities of the imidamide moiety, suggest potential applications in material science. Areas for exploration include:
Polymer Chemistry: Investigating its use as a monomer or cross-linking agent in the synthesis of novel polymers with unique thermal and mechanical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Exploring its potential as a ligand for the construction of porous materials with applications in gas storage and catalysis.
Environmental Chemical Studies
Understanding the environmental fate of this compound is essential. Future research in this area, focusing on purely chemical systems, should include:
Hydrolytic Stability: Determining the rate of hydrolysis under various pH conditions.
Photodegradation: Investigating its degradation pathways upon exposure to simulated sunlight.
Oxidative Degradation: Studying its reactivity with common environmental oxidants such as hydroxyl radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
